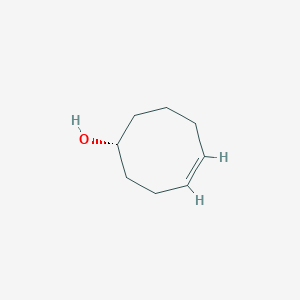
Methyltetrazine-PEG13-Boc
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyltetrazine-PEG13-Boc is a polyethylene glycol-based linker used in the synthesis of proteolysis targeting chimeras (PROTACs). This compound is particularly valuable in bioorthogonal chemistry, where it serves as a minimal bioorthogonal tag for activity-based protein profiling. This compound is known for its stability and compatibility with live-cell imaging, making it a crucial tool in various scientific research applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyltetrazine-PEG13-Boc typically involves the following steps:
Starting Material: The synthesis begins with Boc-protected alanine.
Transformation: The free carboxylic acid is transformed into a bromomethylketone using a two-step protocol involving diazomethane.
Coupling: The bromomethylketone is then coupled with a polyethylene glycol chain to form the PEG13 linker.
Final Step: The methyltetrazine moiety is introduced to complete the synthesis.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of Boc-protected alanine and subsequent transformation into bromomethylketone.
Automated Coupling: Automated systems are used to couple the bromomethylketone with the polyethylene glycol chain.
Quality Control: Rigorous quality control measures ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
Methyltetrazine-PEG13-Boc undergoes several types of chemical reactions, including:
Substitution Reactions: The methyltetrazine moiety can participate in inverse electron demand Diels-Alder reactions with strained alkenes and alkynes.
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Reagents: Common reagents include diazomethane for the transformation step and various acids for Boc deprotection.
Conditions: Reactions are typically carried out under mild conditions to preserve the integrity of the polyethylene glycol chain.
Major Products
Inverse Electron Demand Diels-Alder Products: These reactions yield stable adducts that are useful in bioorthogonal chemistry.
Deprotected Amines: Removal of the Boc group yields free amines that can be further functionalized.
科学的研究の応用
Methyltetrazine-PEG13-Boc has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs, enabling targeted protein degradation.
Biology: Serves as a bioorthogonal tag for activity-based protein profiling, allowing visualization of enzyme activities in live cells.
Industry: Utilized in the development of advanced materials and bioconjugates.
作用機序
Methyltetrazine-PEG13-Boc exerts its effects through bioorthogonal reactions, specifically inverse electron demand Diels-Alder reactions. The methyltetrazine moiety reacts with strained alkenes and alkynes, forming stable adducts without interfering with biological processes. This mechanism allows for precise targeting and visualization of specific proteins and enzymes in complex biological systems .
類似化合物との比較
Similar Compounds
Methyltetrazine-PEG13-acid: Another polyethylene glycol-based linker used in PROTAC synthesis.
Methyltetrazine-PEG13-NHS ester: A similar compound used for conjugation to amines.
Uniqueness
Methyltetrazine-PEG13-Boc is unique due to its stability and compatibility with live-cell imaging. Unlike other similar compounds, it offers a balance of reactivity and bioorthogonality, making it an ideal choice for activity-based protein profiling and other bioorthogonal applications.
特性
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H68N4O15/c1-35-41-43-39(44-42-35)36-5-7-37(8-6-36)58-34-33-57-32-31-56-30-29-55-28-27-54-26-25-53-24-23-52-22-21-51-20-19-50-18-17-49-16-15-48-14-13-47-12-11-46-10-9-38(45)59-40(2,3)4/h5-8H,9-34H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBGMUDQOZRJOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H68N4O15 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
845.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-9-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoyloxy]-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B8106530.png)











